molecular formula C34H44ClN3O9 B12776576 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)- CAS No. 128948-03-8

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-

Cat. No.: B12776576
CAS No.: 128948-03-8
M. Wt: 674.2 g/mol
InChI Key: AJXLOFGPKMDGFD-PYDPOYFBSA-N
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Description

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent biological activities and is often studied for its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Naphthacenedione Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tetrahydro Group: This step requires hydrogenation reactions using catalysts like palladium on carbon.

    Glycosylation: The attachment of the 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl group is achieved through glycosylation reactions, often using glycosyl donors and acceptors in the presence of a catalyst.

    Hydrazone Formation: The hydrazono group is introduced by reacting the intermediate with hydrazine derivatives.

    Methoxylation and Hydroxylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Oxidized derivatives with additional ketone or carboxyl groups.

    Reduction Products: Reduced derivatives with additional hydrogen atoms.

    Substitution Products: Compounds with substituted functional groups, such as ethers or amines.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as a building block for more complex molecules.

    Analytical Chemistry: Studied for its unique spectroscopic properties.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Therapeutic Potential: Explored for its potential use in treating various diseases, including cancer and bacterial infections.

Industry

    Pharmaceutical Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism often involves:

    Binding to DNA or RNA: Interfering with the replication or transcription processes.

    Inhibition of Enzymes: Blocking the activity of enzymes critical for cellular functions.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: Another anthracycline antibiotic with similar structure and function.

    Daunorubicin: Shares structural similarities and is used in similar therapeutic contexts.

Uniqueness

    Structural Complexity: The presence of unique functional groups and stereochemistry.

    Biological Activity: Exhibits distinct biological activities compared to its analogs.

This detailed article provides a comprehensive overview of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

128948-03-8

Molecular Formula

C34H44ClN3O9

Molecular Weight

674.2 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[(E)-N-[(E)-heptan-3-ylideneamino]-C-methylcarbonimidoyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C34H43N3O9.ClH/c1-6-8-10-18(7-2)37-36-17(4)34(43)14-20-26(23(15-34)46-24-13-21(35)29(38)16(3)45-24)33(42)28-27(31(20)40)30(39)19-11-9-12-22(44-5)25(19)32(28)41;/h9,11-12,16,21,23-24,29,38,40,42-43H,6-8,10,13-15,35H2,1-5H3;1H/b36-17+,37-18+;

InChI Key

AJXLOFGPKMDGFD-PYDPOYFBSA-N

Isomeric SMILES

CCCC/C(=N/N=C(\C)/C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)/CC.Cl

Canonical SMILES

CCCCC(=NN=C(C)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)CC.Cl

Origin of Product

United States

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